molecular formula C9H10N2 B12701349 1,4-Dimethylpyrrolo[1,2-a]pyrazine CAS No. 64608-63-5

1,4-Dimethylpyrrolo[1,2-a]pyrazine

Cat. No.: B12701349
CAS No.: 64608-63-5
M. Wt: 146.19 g/mol
InChI Key: FRKUPFZWTZZLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylpyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine family It is characterized by a fused ring system consisting of a pyrrole ring and a pyrazine ring, with two methyl groups attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethylpyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.

    Medicine: It is being explored for its potential use in drug discovery and development, particularly as kinase inhibitors.

    Industry: It can be used in the production of organic materials and natural products.

Mechanism of Action

The mechanism of action of 1,4-Dimethylpyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways . For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its antitumor activity may involve the inhibition of specific kinases or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1,4-Dimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives :

    Similar Compounds: Pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine, and other substituted pyrrolopyrazines.

    Uniqueness: this compound is unique due to its specific substitution pattern (methyl groups at positions 1 and 4), which may confer distinct chemical and biological properties.

Properties

CAS No.

64608-63-5

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

1,4-dimethylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C9H10N2/c1-7-6-10-8(2)9-4-3-5-11(7)9/h3-6H,1-2H3

InChI Key

FRKUPFZWTZZLGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=CC=CN12)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.